5-(Chloromethyl)-2-methoxypyridine hydrochloride chemical properties
5-(Chloromethyl)-2-methoxypyridine hydrochloride chemical properties
Technical Monograph: 5-(Chloromethyl)-2-methoxypyridine Hydrochloride
Part 1: Executive Technical Overview
Compound Identity:
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IUPAC Name: 5-(Chloromethyl)-2-methoxypyridine hydrochloride
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Common Name: 2-Methoxy-5-chloromethylpyridine HCl
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CAS Number: 120276-37-1 (HCl salt); 120276-36-0 (Free base)
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Molecular Formula:
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Molecular Weight: 194.06 g/mol (Salt); 157.60 g/mol (Free base)
Core Utility:
This compound serves as a high-value electrophilic building block in medicinal chemistry, specifically for the introduction of the 2-methoxypyridin-5-yl moiety. This structural motif is a "privileged scaffold" found in various G-protein coupled receptor (GPCR) agonists, kinase inhibitors, and agrochemicals. Its primary value lies in the benzylic-like reactivity of the chloromethyl group, which allows for rapid
Part 2: Physicochemical Profile & Stability Logic
The behavior of 5-(chloromethyl)-2-methoxypyridine hydrochloride is governed by a "Push-Pull" electronic mechanism that dictates both its high reactivity and its storage instability.
Electronic Mechanism (The "Push-Pull" Effect)
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Inductive Withdrawal (-I): The pyridine nitrogen atom is electronegative, pulling electron density from the ring. This makes the C5-position electron-deficient, activating the chloromethyl group for nucleophilic attack.
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Resonance Donation (+R): The 2-methoxy group donates electron density into the ring via resonance. While this stabilizes the pyridine ring against oxidation, it does not fully negate the electrophilicity of the exocyclic methylene carbon.
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The HCl Factor: In the hydrochloride salt form, the pyridine nitrogen is protonated (
). This dramatically increases the electron-withdrawing nature of the ring, destabilizing the C-Cl bond towards hydrolysis (reaction with moisture) but stabilizing the solid form against oxidative degradation compared to the free base oil.
Table 1: Physicochemical Properties
| Property | Value/Description | Technical Note |
| Appearance | White to off-white crystalline solid | Yellowing indicates degradation (oxidation/hydrolysis). |
| Melting Point | 130–135 °C (dec.) | Decomposition often accompanies melting; do not overheat. |
| Solubility | Soluble in Water, MeOH, DMSO | Rapidly hydrolyzes in water; prepare aqueous solutions immediately before use. |
| Hygroscopicity | High | Must be stored under desiccant. Absorbs atmospheric moisture leading to HCl gas evolution. |
| Reactivity Class | Alkylating Agent | Safety Critical: Potentially mutagenic. Handle with extreme caution. |
Part 3: Synthetic Utility & Experimental Protocols
Reaction Mechanism: Nucleophilic Substitution
The primary application is the alkylation of nucleophiles. The reaction proceeds via a classic
Figure 1: The mechanistic pathway for coupling. The base is critical to liberate the free base species and scavenge the HCl byproduct.
Validated Protocol: Synthesis of a Secondary Amine Derivative
Context: This protocol describes the coupling of 5-(chloromethyl)-2-methoxypyridine HCl with a generic secondary amine (
Reagents:
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5-(Chloromethyl)-2-methoxypyridine HCl (1.0 equiv)
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Secondary Amine (1.1 equiv)
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Potassium Carbonate (
) (3.0 equiv) - Excess required to neutralize salt and HCl byproduct. -
Acetonitrile (ACN) or DMF (Anhydrous)
Step-by-Step Methodology:
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Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (
). Moisture control is critical to prevent hydrolysis of the chloromethyl starting material to the alcohol (5-(hydroxymethyl)-2-methoxypyridine). -
Solvation: Suspend the 5-(chloromethyl)-2-methoxypyridine HCl (1.0 eq) in anhydrous ACN.
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Base Addition: Add
(3.0 eq) in a single portion. Stir for 10 minutes at room temperature. Observation: The mixture may bubble slightly as HCl is neutralized. -
Nucleophile Addition: Add the secondary amine (1.1 eq) dropwise.
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Reaction: Heat the mixture to 60°C for 4–6 hours.
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Self-Validating Checkpoint (TLC/LCMS): Spot the reaction mixture against the starting chloride. The chloride typically runs faster (higher
) than the amine product on Silica (Hex/EtOAc). LCMS should show the mass peak and the disappearance of (free base chloride).
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Workup: Cool to room temperature. Filter off the inorganic solids (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: The residue is typically purified via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Part 4: Handling, Stability & Safety (The Self-Validating System)
This compound is an alkylating agent . It mimics mustard gas chemistry in its ability to alkylate DNA. Strict engineering controls are required.
Storage & Quality Control Workflow
Because the HCl salt is hygroscopic and the C-Cl bond is hydrolytically unstable, a rigorous QC protocol is necessary before every use.
Figure 2: Quality Control Decision Tree. The shift of the methylene protons in H-NMR is the most reliable indicator of purity.
Safety Profile
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Hazards: Skin corrosion (Category 1B), Serious eye damage (Category 1).
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Specific Danger: As a benzylic-type halide, it is a potent lachrymator and vesicant.
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Deactivation: Spills should be treated with a dilute solution of ammonia or 10% aqueous sodium hydroxide to hydrolyze the active chloride to the benign alcohol.
References
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Chemical Identity & Properties: PubChem. Compound Summary for CID 53438957: 5-(Chloromethyl)-2-methoxypyridine hydrochloride. National Library of Medicine. Link
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Synthetic Application (General Pyridine Chemistry): Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link
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Safety Data Sheet: Fisher Scientific. Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (Analogous handling data). Link
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Reaction Methodology: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Blanc Chloromethylation and nucleophilic substitutions on pyridines). Link
